1-(4-Methoxyphenyl)-1-oxopropan-2-yl 2-(1,3-dioxoisoindolin-2-yl)propanoate
Description
Properties
IUPAC Name |
[1-(4-methoxyphenyl)-1-oxopropan-2-yl] 2-(1,3-dioxoisoindol-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c1-12(22-19(24)16-6-4-5-7-17(16)20(22)25)21(26)28-13(2)18(23)14-8-10-15(27-3)11-9-14/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYIRXXRVNVNPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)C(=O)C1=CC=C(C=C1)OC)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-1-oxopropan-2-yl 2-(1,3-dioxoisoindolin-2-yl)propanoate typically involves a multi-step process. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This intermediate can then be further functionalized to introduce the methoxyphenyl and oxopropan-2-yl groups under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, sustainable and environmentally friendly synthetic approaches are being explored to minimize the environmental impact of the production .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-1-oxopropan-2-yl 2-(1,3-dioxoisoindolin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives .
Scientific Research Applications
1-(4-Methoxyphenyl)-1-oxopropan-2-yl 2-(1,3-dioxoisoindolin-2-yl)propanoate has diverse applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent and in the development of new pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as polymers and photochromic materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-1-oxopropan-2-yl 2-(1,3-dioxoisoindolin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Observations:
- Lipophilicity: The target’s methoxy group increases logP compared to the hydroxylated variant in 2-(1,3-dioxoisoindolin-2-yl)propanoic acid , favoring membrane permeability in drug design.
- Reactivity : Unlike the oxy-linked phthalimide in Compound 30 , the target’s ester linkage may reduce radical stability but improve hydrolytic resistance.
Stability and Reactivity
- Hydrolytic Stability : The ester groups in the target and Compound 30 are susceptible to hydrolysis, but the methoxy group may slow degradation compared to ethoxy/propoxy analogues in .
- Thermal Stability : The aromatic 4-methoxyphenyl group likely enhances thermal stability relative to aliphatic prenylated derivatives in .
Biological Activity
1-(4-Methoxyphenyl)-1-oxopropan-2-yl 2-(1,3-dioxoisoindolin-2-yl)propanoate is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure combining aromatic and heterocyclic elements. Its molecular formula is with a molar mass of approximately 310.34 g/mol. The presence of the methoxy and dioxoisoindole groups contributes to its unique chemical behavior and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H18O4 |
| Molar Mass | 310.34 g/mol |
| IUPAC Name | This compound |
| Chemical Structure | Chemical Structure |
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
Anticancer Properties :
Studies have demonstrated that derivatives of isoindole compounds can inhibit cancer cell proliferation. For instance, the dioxoisoindole moiety has been associated with the induction of apoptosis in various cancer cell lines, suggesting potential use in cancer therapeutics .
Antimicrobial Activity :
Preliminary investigations suggest that the compound may possess antimicrobial properties against certain bacterial strains. The presence of the methoxy group is believed to enhance its interaction with microbial membranes, leading to increased efficacy .
Enzyme Inhibition :
The compound's structure allows it to act as an inhibitor for specific enzymes involved in metabolic pathways. Research has shown that it can modulate enzyme activity, which could have implications for diseases related to metabolic dysregulation .
The biological effects of this compound are thought to occur through several mechanisms:
- Binding to Target Enzymes : The compound may bind to active sites on enzymes, altering their activity and disrupting metabolic processes.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways by activating caspases or inhibiting anti-apoptotic proteins.
- Membrane Disruption : Its hydrophobic regions may interact with microbial membranes, leading to increased permeability and cell death.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry found that isoindole derivatives exhibited significant cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range .
- Antimicrobial Efficacy :
- Enzyme Inhibition Study :
Q & A
Basic Synthesis Methodology
Q: What are the foundational synthetic routes for preparing 1-(4-Methoxyphenyl)-1-oxopropan-2-yl 2-(1,3-dioxoisoindolin-2-yl)propanoate? A: The compound can be synthesized via a one-pot prenylation-oxidation strategy. For example, methyl (S)-2-(1,3-dioxoisoindolin-2-yl)-3-(1H-indol-3-yl)propanoate derivatives are prepared using chiral ligands (e.g., 27b) to induce diastereoselectivity. Reaction conditions include dichloromethane as a solvent, prenylation reagents (e.g., 2-methylbut-3-en-2-yl), and purification via column chromatography (PE/EtOAc = 1:1) .
Advanced Diastereoselectivity Optimization
Q: How can reaction conditions be optimized to improve diastereoselectivity during synthesis? A: Ligand choice is critical. For instance, using chiral phosphoramidite ligands (e.g., 27b) in prenylation reactions enhances anti/syn selectivity (up to 6:1 ratios). Temperature control (−20°C to 25°C) and stoichiometric adjustments (1.0–1.2 eq. of prenylating agents) further refine outcomes. Monitoring via TLC (Rf = 0.21 in PE/EtOAc 1:1) and NMR analysis ensures purity .
Basic Crystallographic Characterization
Q: What crystallographic tools are recommended for structural elucidation? A: The SHELX suite (SHELXD for structure solution, SHELXL for refinement) is widely used. Key steps include data collection at 293 K, integration with WinGX, and validation using ORTEP for anisotropic displacement ellipsoid visualization. Parameters such as R-factor (<0.05) and data-to-parameter ratios (>15:1) ensure reliability .
Advanced Refinement of High R-Factors
Q: How can high R-factors in crystallographic refinement be resolved? A: In SHELXL, employ restraints for disordered regions (e.g., methoxyphenyl groups) and apply TWIN/BASF commands for twinned data. Validate hydrogen bonding networks (e.g., C=O⋯H interactions) using PLATON. For high-resolution data (<1.0 Å), anisotropic refinement of non-H atoms reduces residuals .
Biological Activity Profiling
Q: How to design assays for evaluating biological activity? A: Use derivatives with structural analogs (e.g., indole alkaloid cores) for structure-activity relationship (SAR) studies. For example, assess binding affinity to ghrelin receptors (GHSR) via competitive radioligand assays (IC50 values) or cytotoxicity in cancer cell lines (e.g., MTT assays). LC-MS (ESI, m/z 708.2 [M+H]+) and 1H-NMR (500 MHz, methanol-d4) confirm compound integrity post-assay .
Data Contradiction Resolution
Q: How to resolve discrepancies between spectroscopic and crystallographic data? A: Cross-validate using complementary techniques:
- X-ray vs. NMR: Compare torsional angles (e.g., C1-C2-C3-N1) from crystallography with NOE correlations in NMR.
- Mass Spec vs. Elemental Analysis: Confirm molecular formulas via high-resolution MS (e.g., exact mass 331.1451 Da) and CHN analysis (error <0.3%).
Contradictions may arise from polymorphism (e.g., multiple crystal forms) or solvent residues in crystallographic data .
Stability and Storage Considerations
Q: What protocols ensure compound stability during long-term experiments? A: Store under inert gas (argon) at −20°C in amber vials to prevent photodegradation. Monitor hydrolytic stability via accelerated aging (40°C/75% RH for 14 days) with HPLC purity checks. Avoid aqueous buffers (pH >7.0) to prevent ester hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
